Ethanedione, diphenyl-, dioxime

説明

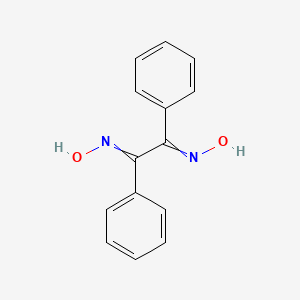

Ethanedione, diphenyl-, dioxime (CAS: 23873-81-6), commonly known as diphenylglyoxime or benzil dioxime, is a vicinal dioxime compound with the molecular formula C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g/mol . Its IUPAC name is (1Z,2E)-N,N′-dihydroxy-1,2-diphenylethane-1,2-diimine, indicating a conjugated oxime structure with two phenyl groups attached to the ethanedione backbone. Key physical properties include:

- logP (octanol/water partition coefficient): 2.743

- Boiling point: 910.56 K (predicted)

- Solubility: Log₁₀ water solubility ≈ -1.73 mol/L, indicating low aqueous solubility .

The compound is synthesized via the reaction of benzil (1,2-diphenylethanedione) with hydroxylamine hydrochloride in methanol or ethanol under reflux . Its stereoisomerism (EE/ZZ mixtures) is confirmed by TLC analysis, with isomerization influencing reactivity in subsequent acyl/alkyl halide reactions .

特性

IUPAC Name |

N-(2-hydroxyimino-1,2-diphenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZONEUCDUQVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066938 | |

| Record name | Diphenylethanedione dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

All isomeric forms are solids; [Merck Index] White or light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyl dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23873-81-6 | |

| Record name | Diphenylglyoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylethanedione dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethanedione, diphenyl-, dioxime can be synthesized through the reaction of benzil with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{COCOC}_6\text{H}_5 + 2 \text{NH}_2\text{OH} \cdot \text{HCl} + 2 \text{NaOAc} \rightarrow \text{C}_6\text{H}_5\text{C}(NOH)C(NO)\text{C}_6\text{H}_5 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of diphenylglyoxime may involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various oxidized derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products:

Oxidation: Oxidized derivatives of diphenylglyoxime.

Reduction: Amines or other reduced forms.

Substitution: Substituted diphenylglyoxime derivatives.

科学的研究の応用

Applications in Analytical Chemistry

1. Detection and Quantification of Metal Ions

Ethanedione, diphenyl-, dioxime is widely used as a chelating agent for the detection and quantification of transition metals, particularly nickel and palladium. The chelation process enhances the sensitivity of analytical methods such as spectrophotometry and chromatography.

- Nickel Detection: It forms stable complexes with nickel ions, allowing for precise quantification in various samples. This is crucial in environmental monitoring and industrial processes where nickel contamination is a concern .

2. Separation and Purification Techniques

The compound is employed in liquid-liquid extraction methods to separate nickel from other metal ions. Its selective binding properties enable effective purification processes in metallurgical applications .

Catalytic Applications

1. Catalysis in Organic Reactions

This compound has been explored as a catalyst in organic synthesis due to its ability to stabilize transition states during reactions involving metal catalysts. Its complexation with metals like palladium enhances catalytic efficiency in cross-coupling reactions .

2. Development of Chemical Sensors

Research indicates that conjugated polymers incorporating this compound can be utilized in the construction of chemical sensors. These sensors are capable of detecting specific ions or molecules based on changes in electrical conductivity or optical properties upon interaction with target analytes .

Biological Applications

1. Drug Design and Development

The chelating properties of this compound suggest potential applications in drug design, particularly for targeting metal-dependent enzymes or proteins. Studies have indicated that its structural analogs can inhibit carboxylesterases, which are relevant in pharmacokinetics and drug metabolism .

2. Interaction Studies with Biological Systems

Research has shown that this compound can interact with biological systems by forming complexes with metal ions that are vital for enzymatic functions. This interaction may lead to novel therapeutic strategies for diseases involving metal ion dysregulation .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzil | Diketone | Precursor to this compound; lacks dioxime groups |

| 1,2-Cyclohexanedione | Diketone | Cyclic structure; different reactivity due to ring strain |

| 1,2-Diphenylethanedione | Diketone | Direct precursor; similar but without dioxime functionality |

| Ethanedione | Diketone | Simplest member; lacks phenyl groups and dioxime functionality |

This compound stands out due to its dual phenyl groups and the presence of two oxime functional groups, enhancing its chelation ability compared to simpler diketones like benzil or ethanedione itself .

作用機序

The mechanism of action of diphenylglyoxime primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen atoms, which can coordinate with the metal center. This chelation process can influence the reactivity and stability of the metal ions, making diphenylglyoxime an important ligand in catalysis and other applications.

類似化合物との比較

Comparison with Similar Compounds

Dioximes are a versatile class of ligands with diverse coordination and functional properties. Below is a comparative analysis of diphenylglyoxime with structurally related dioximes:

Structural and Functional Comparisons

Physical and Chemical Properties

- Lipophilicity: Diphenylglyoxime (logP = 2.743) is more lipophilic than furil dioxime (logP ≈ 1.8) and dimethylglyoxime (logP ≈ 0.5), affecting membrane permeability in biological systems .

- Coordination Chemistry:

- Diphenylglyoxime acts as a bidentate ligand , coordinating through oxime oxygen atoms. Its phenyl groups introduce steric effects, reducing binding flexibility compared to glutarimide dioxime , which forms stable 1:1 Fe(III) complexes via tridentate coordination .

- Furil dioxime exhibits stronger π-π interactions due to furan rings, enhancing uranyl (UO₂²⁺) binding in seawater extraction applications .

生物活性

Ethanedione, diphenyl-, dioxime, also known as diphenylglyoxime (C14H12N2O2), is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C14H12N2O2

- Molecular Weight : 240.2573 g/mol

- CAS Registry Number : 23873-81-6

- IUPAC Name : this compound

The compound's structure features two phenyl groups attached to a dioxime functional group, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its role as a chelating agent and its potential therapeutic applications. Key areas of interest include:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can be beneficial in protecting cells from oxidative stress.

- Metal Ion Chelation : It effectively chelates metal ions, particularly nickel and copper, which can influence various biochemical pathways and may have implications in metal detoxification.

- Pharmacological Potential : Research indicates potential applications in drug development due to its interaction with biological targets.

Antioxidant Properties

A study demonstrated that this compound possesses significant antioxidant activity. The compound showed a dose-dependent ability to scavenge free radicals, indicating its potential use in preventing oxidative damage in biological systems .

Metal Ion Chelation

The ability of this compound to chelate metal ions was investigated through various assays. It was found to effectively bind nickel ions with a stability constant indicative of strong interaction. This property is particularly relevant in the context of treating conditions associated with metal toxicity .

Pharmacological Studies

Recent pharmacological studies have explored the effects of this compound on specific biological pathways. For instance, it has been reported to inhibit certain enzymes involved in cancer progression. In vitro studies demonstrated that the compound could reduce cell viability in cancer cell lines by inducing apoptosis .

Case Studies

- Case Study on Antioxidant Effects :

- Chelation Therapy Application :

- Cancer Research :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O2 |

| Molecular Weight | 240.2573 g/mol |

| CAS Registry Number | 23873-81-6 |

| Antioxidant Activity | Significant (dose-dependent) |

| Metal Ion Chelation (Ni) | Strong stability constant |

| Study Type | Findings |

|---|---|

| Antioxidant Study | Reduced oxidative stress markers |

| Chelation Therapy | Decreased serum toxic metals |

| Cancer Cell Study | Inhibited proliferation and induced apoptosis |

Q & A

Q. What computational methods are used to determine the physicochemical properties of ethanedione, diphenyl-, dioxime, and how do they compare?

Methodological Answer: Physicochemical properties such as enthalpy of formation (hf), logP, and boiling point (tb) can be calculated using computational models like the Crippen Method , Joback Method , and NIST Webbook data . For example:

- Enthalpy of formation (hf): -18.83 kJ/mol (Crippen) vs. -22.5 kJ/mol (Joback) .

- logP (Octanol/Water): -1.73 (Crippen) vs. -1.85 (Joback) .

Discrepancies arise due to differences in parameterization and approximations in each method. Researchers should validate computational results with experimental data (e.g., thermogravimetric analysis for tb).

Q. How is this compound synthesized, and what are critical reaction conditions?

Methodological Answer: A common synthesis involves reacting 1,2-diphenylethanedione (benzil) with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or pyridine) under reflux. Key conditions include:

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR: H NMR resolves isomerism (e.g., ZZ, EE, or EZ configurations) by analyzing imine proton shifts (δ 8.2–8.5 ppm for aromatic protons; δ 10–12 ppm for hydroxylamine groups) .

- IR: Strong ν(N–O) stretches at 1600–1650 cm and ν(O–H) at 3200–3400 cm confirm oxime functionality .

- Mass Spectrometry: Molecular ion peak at m/z 240.26 (CHNO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the structural ambiguities of this compound and its metal complexes?

Methodological Answer: Single-crystal X-ray diffraction determines:

- Coordination geometry: E.g., pseudo-octahedral Co(II) complexes with six imino N donors from oxamide dioxime ligands .

- Hydrogen bonding: Intermolecular O–H···N and N–H···Cl interactions stabilize crystal packing .

- Isomerism: Centrosymmetric vs. non-centrosymmetric configurations in E/Z isomers .

Example: The triclinic space group P-1 with lattice parameters a = 9.46 Å, b = 11.84 Å, c = 12.81 Å was reported for Co(II) complexes .

Q. How does this compound behave as a ligand in transition metal complexes, and what factors influence stability?

Methodological Answer: The dioxime acts as a bidentate ligand , coordinating via imine N atoms. Stability depends on:

- pH: Optimal complexation occurs in mildly acidic conditions (pH 4–6) to deprotonate hydroxyl groups without hydrolyzing the ligand .

- Metal ion size: Larger ions (e.g., Co, Ni) favor pseudo-octahedral geometries, while smaller ions (e.g., Cu) adopt square-planar configurations .

- Counterions: Oxalate or chloride anions enhance solubility and structural diversity via hydrogen bonding .

Q. What strategies resolve contradictions in experimental vs. computational data for dioxime derivatives?

Methodological Answer:

- Validation: Cross-check logP values using HPLC retention times vs. Crippen/Joback predictions .

- Error analysis: Discrepancies in hf may arise from neglecting solvent effects in computational models .

- Hybrid approaches: Combine DFT (e.g., B3LYP/6-311+G(d,p)) with experimental thermochemical data (e.g., DSC for enthalpy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。